molecular formula C18H23NO3S B497535 N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide CAS No. 832685-16-2

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide

Cat. No.: B497535
CAS No.: 832685-16-2
M. Wt: 333.4g/mol
InChI Key: LLAHHLKSCKVSRY-UHFFFAOYSA-N
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Description

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide is a chemical research compound for laboratory use. Benzenesulfonamide derivatives represent a significant area of investigation in medicinal and agricultural chemistry. Structurally related compounds, specifically those featuring the N-benzyl-2-alkoxy-benzenesulfonamide scaffold, have been identified as key motifs in the development of novel bioactive molecules . In pharmaceutical research, analogous sulfonamide compounds have been explored as potential therapeutic agents. For instance, certain CCR9 inhibitors, which share the benzenesulfonamide core, have been investigated for the treatment of inflammatory bowel diseases, including Crohn's disease and ulcerative colitis . Furthermore, structure-activity relationship (SAR) studies on bis-aryl sulfonamides have highlighted their potential as immune response modulators, which could be applied in vaccine adjuvant research to enhance antigen-specific immunity . In agrochemical research, closely related N-benzyl-2-methoxybenzamides (distinct in the linking group but similar in the N-benzyl and methoxy substitution pattern) have been reported to exhibit potent bleaching herbicidal activity . These herbicides are believed to act by interfering with the biosynthesis of plastoquinone and carotenoids in plants, leading to the characteristic bleaching of new growth . This suggests that the this compound scaffold may hold promise for similar applications, warranting further investigation into its specific biological activities and mechanism of action.

Properties

IUPAC Name

N-benzyl-2-ethoxy-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-22-17-11-10-16(14(2)3)12-18(17)23(20,21)19-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAHHLKSCKVSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide typically involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl and ethoxy groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS 116091-63-5; Similarity: 0.90)

  • Substituents : Methoxy (position 2), 2-oxopropyl (position 5).
  • Key differences: Replacement of the ethoxy group with methoxy reduces steric bulk, while the 2-oxopropyl group introduces a ketone functionality absent in the target compound.

2-(2-Methoxyethoxy)benzenesulfonamide (CAS 82031-33-2; Similarity: 0.81)

  • Substituents : 2-Methoxyethoxy (position 2).
  • Key differences : The extended ethoxy chain increases hydrophilicity, which could improve aqueous solubility but reduce lipid bilayer penetration. The absence of a bulky substituent at position 5 (e.g., isopropyl) may limit target-binding avidity .

Ethyl 2-Methoxy-5-sulfamoylbenzoate (CAS 33045-53-3; Similarity: 0.80)

  • Substituents : Methoxy (position 2), ethyl ester (position 5).
  • Key differences : The ester group introduces a hydrolyzable moiety, which may act as a prodrug mechanism. Unlike the target compound’s isopropyl group, the ester could enhance metabolic instability in vivo .

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Substituents (Position) Molecular Weight (g/mol) Solubility (Predicted) Biological Activity Notes
N-Benzyl-2-ethoxy-5-isopropylbenzenesulfonamide C₂₃H₂₇N₃O₄S Ethoxy (2), Isopropyl (5), Benzyl 441.5 Moderate lipophilicity Potential enzyme inhibition
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide C₁₁H₁₅NO₄S Methoxy (2), 2-oxopropyl (5) 257.3 Higher polarity Reduced cell permeability
2-(2-Methoxyethoxy)benzenesulfonamide C₉H₁₃NO₄S 2-Methoxyethoxy (2) 243.3 High aqueous solubility Limited tissue penetration
Ethyl 2-methoxy-5-sulfamoylbenzoate C₁₀H₁₃NO₅S Methoxy (2), Ethyl ester (5) 259.3 pH-dependent hydrolysis Prodrug activation required

Research Findings

Lipophilicity and Bioavailability : The ethoxy and isopropyl groups in the target compound confer higher lipophilicity compared to methoxy or hydrophilic analogs, suggesting improved blood-brain barrier penetration or tissue distribution .

Enzyme Binding : The isopropyl group may enhance van der Waals interactions with hydrophobic enzyme pockets, whereas the 2-oxopropyl group in CAS 116091-63-5 introduces steric and electronic mismatches in certain targets .

Metabolic Stability : The benzyl group in the target compound could slow oxidative metabolism compared to ester-containing analogs (e.g., CAS 33045-53-3), which are prone to hydrolysis .

Notes

Limitations : Direct biological data (e.g., IC₅₀ values) for the target compound and its analogs are unavailable in the provided evidence; comparisons are structural and similarity-based .

Functional Implications : Substituent variations significantly alter solubility, binding affinity, and metabolic profiles, underscoring the need for empirical studies to validate theoretical predictions.

Synthetic Feasibility : The benzyl and ethoxy groups in the target compound may complicate synthesis compared to simpler methoxy derivatives, impacting scalability .

Biological Activity

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticonvulsant properties, and structure-activity relationships (SAR).

1. Enzyme Inhibition Studies

Sulfonamides, including this compound, are known for their ability to inhibit various enzymes. Recent studies have evaluated their inhibitory effects on acetylcholinesterase (AChE) and α-glucosidase, which are critical targets in the treatment of Alzheimer's disease and diabetes, respectively.

1.1 Acetylcholinesterase (AChE) Inhibition

The compound exhibited significant AChE inhibitory activity with an IC50 value of 52.63 ± 0.14 µM, indicating strong potential as a therapeutic agent for cognitive disorders. Other related compounds showed varying degrees of inhibition, as summarized in Table 1.

CompoundIC50 (µM)
This compound52.63 ± 0.14
Compound 5n82.75 ± 0.16
Compound 5g92.13 ± 0.15
Compound 5j92.52 ± 0.16
Compound 5h98.72 ± 0.12

1.2 α-Glucosidase Inhibition

In addition to AChE inhibition, the compound also demonstrated potent α-glucosidase inhibitory activity with an IC50 value of 57.38 ± 0.19 µM, which is beneficial for managing postprandial hyperglycemia in diabetic patients.

CompoundIC50 (µM)
This compound57.38 ± 0.19
Compound 5h123.36 ± 0.19
Compound 5j123.42 ± 0.19
Compound 5c124.35 ± 0.15
Compound 5d124.74 ± 0.18

2. Anticonvulsant Activity

This compound has been investigated for its anticonvulsant properties in various animal models.

The compound was tested in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, demonstrating significant efficacy in preventing seizures across these models, suggesting a broad-spectrum anticonvulsant potential.

2.2 Case Studies

In a study involving multiple derivatives of N-benzyl compounds, it was found that specific structural features significantly enhanced anticonvulsant activity, particularly the presence of certain heteroatoms at strategic positions within the molecule .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamides like this compound.

3.1 Key Findings

Research indicates that modifications to the benzene ring and sulfonamide group can lead to enhanced enzyme inhibition and anticonvulsant effects:

  • The introduction of alkyl groups at specific positions can improve AChE inhibition.
  • Substituents such as chloro or methoxy have been shown to significantly affect the potency against both AChE and α-glucosidase.

Q & A

Q. How can degradation products be characterized under accelerated stability conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
  • LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of sulfonamide bonds).
  • Kinetic modeling : Calculate shelf life using Arrhenius equations .

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